molecular formula C12H16O2 B1395049 3,5-Dimethyl-2-propoxybenzaldehyde CAS No. 883532-80-7

3,5-Dimethyl-2-propoxybenzaldehyde

Cat. No. B1395049
CAS RN: 883532-80-7
M. Wt: 192.25 g/mol
InChI Key: YNEDINDUKZSJSO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2 . It is also known as dihydrokaempferol. The compound is a yellowish-brown liquid that is slightly soluble in water and highly soluble in organic solvents.


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

  • Catalysis and Synthesis:

    • Cerium complexes with acetato acylbis(pyrazolinone) ligands have been used as efficient catalysts for the oxidation of cresols, resulting in a high yield of 3,5-dimethoxy-4-hydroxybenzaldehyde (Yoshikuni, 2002).
    • A synthetic method of 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts has been described, achieving an overall yield of 81.7% (Xiu, 2003).
    • The reductive metalation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal followed by reaction with electrophiles is a key step in synthesizing antibiotic stilbenes (Azzena et al., 2003).
  • Chemical Oxidation Processes:

    • A study on the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde using CuCl2 and H2O2 has been reported, providing insights into the effect of molar ratios on yields and product distribution (Sun et al., 2008).
    • The oxidation of 2,4,6-Trimethylphenol with molecular oxygen catalyzed by a Copper(II)-Oxime or Copper(II)-Amine system has been explored, leading to the formation of 3,5-dimethyl-4-hydroxybenzaldehyde (ShimizuMasao et al., 2006).
  • Synthesis of Complex Organic Molecules:

    • The Hantzsch synthesis of various compounds, including 3,5-dimethyl-4-hydroxybenzaldehyde, has been studied, providing novel insights into cyclization leading to substituted pyran rather than 1,4-DHP (Filipan-Litvić et al., 2007).
  • Environmental and Analytical Chemistry Applications:

    • The characterization of secondary organic aerosol particles using aerosol laser time-of-flight mass spectrometer coupled with FCM clustering algorithm has identified 3,5-dimethylbenzaldehyde as one of the distinct chemical particle classes in atmospheric studies (Huang et al., 2013).

properties

IUPAC Name

3,5-dimethyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-14-12-10(3)6-9(2)7-11(12)8-13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEDINDUKZSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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